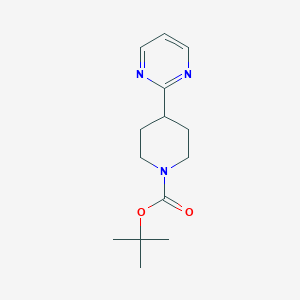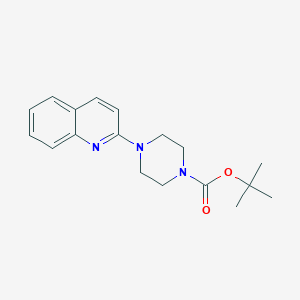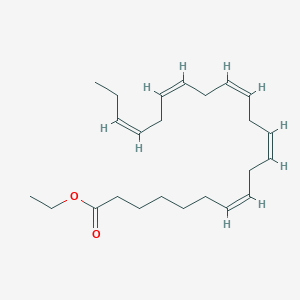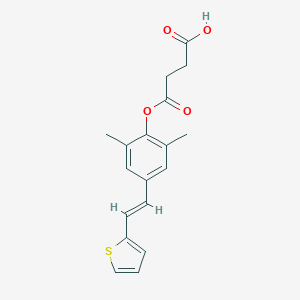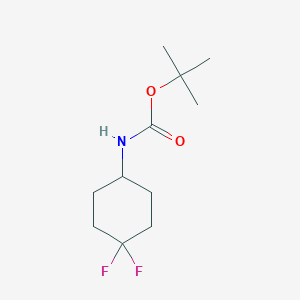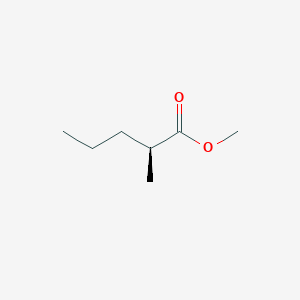
methyl (2S)-2-methylpentanoate
Overview
Description
Methyl (2S)-2-methylpentanoate is an organic compound belonging to the ester family. It is derived from the esterification of (2S)-2-methylpentanoic acid with methanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry. Its molecular formula is C7H14O2, and it has a chiral center, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2S)-2-methylpentanoate can be synthesized through the esterification of (2S)-2-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (2S)-2-methylpentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol, (2S)-2-methylpentanol, using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: (2S)-2-methylpentanoic acid and methanol.
Reduction: (2S)-2-methylpentanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Methyl (2S)-2-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters. It serves as a substrate to investigate enzyme kinetics and specificity.
Medicine: While not directly used as a drug, its derivatives and related compounds may have potential pharmaceutical applications.
Industry: It is used in the flavor and fragrance industry due to its fruity odor. It can also be used as a solvent or plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of methyl (2S)-2-methylpentanoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, resulting in the formation of (2S)-2-methylpentanoic acid and methanol. This reaction is crucial in biological systems where esters are metabolized by enzymes.
Comparison with Similar Compounds
Methyl (2R)-2-methylpentanoate: The enantiomer of methyl (2S)-2-methylpentanoate, differing only in the configuration at the chiral center.
Ethyl (2S)-2-methylpentanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (2S)-2-ethylhexanoate: A similar ester with a longer carbon chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. Its distinct fruity odor also sets it apart from other similar esters, making it valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
methyl (2S)-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTULNMNIVVMLIU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


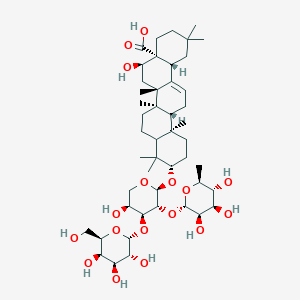

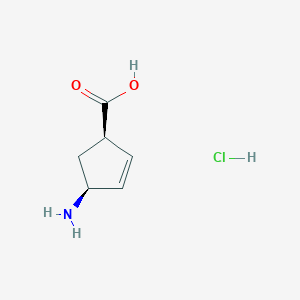

![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
